molecular formula C9H20ClNO2 B13841780 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride CAS No. 4972-11-6

1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride

Cat. No.: B13841780
CAS No.: 4972-11-6
M. Wt: 209.71 g/mol
InChI Key: QCJDXHSSMDQRBO-UHFFFAOYSA-N
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Description

1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride is an organic compound classified as a hydroxylamine. It is a white solid and is known for being the reduced derivative of the popular radical 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). This compound has garnered interest due to its mild basic properties and its applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reduction of 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) using a suitable reducing agent. The reaction typically occurs under mild conditions and yields the desired hydroxylamine product .

Industrial Production Methods

In industrial settings, the production of 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol often involves large-scale reduction processes. These processes are optimized for efficiency and yield, ensuring the consistent production of high-purity compound .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol involves its ability to interact with molecular targets through hydrogen bonding and redox reactions. The hydroxyl and imino groups in the compound can form bi-directional hydrogen bonds, inhibiting ion migration and reinforcing interface contact. This interaction improves the stability of certain materials, such as perovskites .

Comparison with Similar Compounds

1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol can be compared with other similar compounds, such as:

The uniqueness of 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol lies in its mild basic properties and its versatility in undergoing various chemical reactions, making it valuable in both research and industrial applications.

Properties

CAS No.

4972-11-6

Molecular Formula

C9H20ClNO2

Molecular Weight

209.71 g/mol

IUPAC Name

1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride

InChI

InChI=1S/C9H19NO2.ClH/c1-8(2)5-7(11)6-9(3,4)10(8)12;/h7,11-12H,5-6H2,1-4H3;1H

InChI Key

QCJDXHSSMDQRBO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1O)(C)C)O)C.Cl

Origin of Product

United States

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